Undecanoic acid, 2,3-dihydroxypropyl ester, also known as 1-undecanoyl-rac-glycerol, is a monoacylglycerol derived from undecanoic acid. Its molecular formula is with a molecular weight of approximately 256.37 g/mol. This compound features undecanoic acid at the sn-1 position of the glycerol backbone, making it a significant component in various biochemical and industrial applications. It is recognized for its potential antimicrobial properties and is classified as a medium-chain fatty acid derivative, which contributes to its unique characteristics in biological systems and industrial uses .
These reactions are essential for its applications in food products, cosmetics, and pharmaceuticals .
Research indicates that undecanoic acid, 2,3-dihydroxypropyl ester exhibits notable biological activity:
The synthesis of undecanoic acid, 2,3-dihydroxypropyl ester can be achieved through several methods:
Undecanoic acid, 2,3-dihydroxypropyl ester has diverse applications:
Studies on the interactions of undecanoic acid, 2,3-dihydroxypropyl ester with various biological systems have revealed:
These interaction studies are crucial for understanding its full potential in therapeutic applications .
Several compounds share structural similarities with undecanoic acid, 2,3-dihydroxypropyl ester. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Dodecanoic acid, 2,3-dihydroxypropyl ester | Longer carbon chain; stronger antimicrobial properties | |
Caprylic acid, 2,3-dihydroxypropyl ester | Shorter chain; more soluble in water | |
Lauric acid, 2,3-dihydroxypropyl ester | Balanced properties; commonly used in food products |
Undecanoic acid's unique carbon chain length provides distinct physical and chemical properties compared to these similar compounds. Its specific biological activities also set it apart as a candidate for various applications in health and industry .
Lipases, particularly immobilized variants, are pivotal in synthesizing undecanoic acid, 2,3-dihydroxypropyl ester. Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) emerges as a dominant biocatalyst due to its thermostability and tolerance to hydrophobic substrates. In solvent-free systems, this lipase achieves 90% incorporation of medium-chain fatty acids into glycerol within 30 minutes at 50°C. However, glycerol’s hygroscopic nature often necessitates adsorption onto silica gel to prevent enzyme inactivation. Studies demonstrate that silica gel acts as a glycerol reservoir, mitigating polar substrate-induced enzyme coating and enhancing reaction rates by 40–60%.
Comparative trials with Lipozyme RM IM (Rhizomucor miehei lipase) and Lipozyme TL IM (Thermomyces lanuginosus lipase) reveal divergent selectivities. While Novozym 435 preferentially forms diacylglycerols (52–60.7%), Lipozyme TL IM exhibits minimal activity in raw glycerol systems, underscoring the importance of biocatalyst selection. Immobilization further stabilizes lipases, as evidenced by extracellular lipases from Geotrichum candidum retaining 33–48.6% protein loading on chitosan beads, albeit with reduced specific activity (0.052–0.125 U/g).
Substrate stoichiometry profoundly influences esterification efficiency. A 1:1 molar ratio (glycerol:undecanoic acid) maximizes monoester yield (93.4%) by minimizing di- and triester formation. Excess glycerol (4:1 ratio) shifts equilibrium toward diacylglycerols but risks phase separation, reducing reaction homogeneity. Kinetic analyses reveal that monoester synthesis is kinetically controlled, with apparent activation energies for monoester formation (45–60 kJ/mol) lower than hydrolysis (70–85 kJ/mol).
Novozym 435-driven reactions at 65°C and 200 mbar vacuum achieve 76% diacylglycerol yield within 32 hours under a 2:1 fatty acid ethyl ester:glycerol ratio. This vacuum facilitates ethanol removal, circumventing equilibrium limitations while preserving volatile substrates.
Solvent-free systems dominate industrial-scale synthesis due to their alignment with green chemistry principles. However, binary solvent mixtures (e.g., tert-butanol:tert-pentanol, 80:20 v/v) enhance substrate miscibility in lab-scale glycerolysis, boosting monoacylglycerol yields to 75.31%. tert-Alcohols stabilize lipase conformation and reduce substrate diffusivity barriers, particularly for polar glycerol and hydrophobic fatty acids.
Reaction temperature modulates solvent efficacy. At 65°C, solvent-free systems achieve optimal viscosity for enzyme-substrate interaction, whereas lower temperatures (50°C) necessitate solvents to maintain reaction kinetics. Small-angle X-ray scattering (SAXS) analyses of analogous systems reveal that solvent choice alters polysaccharide copolymer flexibility, suggesting analogous effects on glyceride conformation.
Undecanoic acid, 2,3-dihydroxypropyl ester enhances emulsion stability through interfacial tension reduction and steric stabilization mechanisms. The compound’s hydrophobic undecanoic acid chain anchors at oil-water interfaces, while the hydrophilic dihydroxypropyl group extends into the aqueous phase, forming a cohesive interfacial film. This film reduces interfacial tension, as described by the Gibbs adsorption equation:
$$
\Delta G{\text{form}} = \Delta A \gamma{12} - T \Delta S_{\text{conf}}
$$
where $$\Delta G{\text{form}}$$ represents the free energy change during emulsification, $$\Delta A$$ is the interfacial area, and $$\gamma{12}$$ is the interfacial tension [1]. The compound’s molecular structure lowers $$\gamma_{12}$$, facilitating droplet dispersion and minimizing coalescence.
Steric stabilization is achieved through the glycerol moiety, which creates a hydration layer around oil droplets. According to DLVO theory, the energy barrier ($$G{\text{max}}$$) preventing droplet aggregation arises from the balance of electrostatic repulsion ($$G{\text{el}}$$) and van der Waals attraction ($$G_{\text{A}}$$):
$$
GT = G{\text{el}} + G_{\text{A}}
$$
For undecanoic acid, 2,3-dihydroxypropyl ester, the extended hydrophilic headgroup increases the critical distance for van der Waals interactions, elevating $$G_{\text{max}}$$ and ensuring kinetic stability [1]. This mechanism is particularly effective in oil-in-water emulsions, where the compound’s phase behavior aligns with lamellar liquid crystalline structures that inhibit Ostwald ripening [1] [3].
Table 1: Emulsion stabilization parameters of undecanoic acid, 2,3-dihydroxypropyl ester compared to common surfactants
Parameter | Undecanoic Acid Ester | Sodium Dodecyl Sulfate (SDS) | β-Casein |
---|---|---|---|
Interfacial Tension (mN/m) | 8.2 | 12.5 | 10.8 |
Critical Micelle Conc. (mM) | 0.45 | 8.3 | 0.02 |
Steric Layer Thickness (nm) | 3.1 | N/A | 2.8 |
Data derived from analogous surfactants [1] [3].
The antimicrobial efficacy of undecanoic acid, 2,3-dihydroxypropyl ester stems from its hydrolysis into undecanoic acid, a known inhibitor of microbial lipid synthesis. The compound’s C₁₁ alkyl chain disrupts bacterial membranes via fluidization and leakage of cytoplasmic content, targeting Gram-positive bacteria (e.g., Cutibacterium acnes) and fungi (e.g., Malassezia globosa) [3] [4].
In vitro studies demonstrate that the ester’s monoacylglycerol structure enhances bioavailability compared to free undecanoic acid. The dihydroxypropyl group facilitates passive diffusion through the stratum corneum, enabling sustained release in cutaneous environments. Against Staphylococcus epidermidis, the compound exhibits a minimum inhibitory concentration (MIC) of 0.6 mg/mL, outperforming glycerol monolaurate (MIC: 1.2 mg/mL) due to its optimized alkyl chain length [3].
Mechanistic Insights:
Undecanoic acid, 2,3-dihydroxypropyl ester demonstrates superior emulsion stability and antimicrobial activity relative to medium-chain (C₈–C₁₂) fatty acid esters.
Table 2: Comparative analysis of fatty acid esters
Property | Undecanoic Acid Ester (C₁₁) | Glycerol Monolaurate (C₁₂) | Glyceryl Monocaprylate (C₈) |
---|---|---|---|
Emulsion Half-Life (h) | 48 | 36 | 24 |
MIC vs. C. acnes (mg/mL) | 0.6 | 1.0 | 2.5 |
Hydrophilic-Lipophilic Balance (HLB) | 7.2 | 5.8 | 6.3 |
The ester’s longer alkyl chain (C₁₁) enhances hydrophobic interactions in oil phases, improving emulsion shelf-life [1] [3]. Conversely, medium-chain esters like glyceryl monocaprylate exhibit faster antimicrobial action but lower residual stability due to higher water solubility [3].
Structural Advantages:
The antimicrobial efficacy of undecanoic acid, 2,3-dihydroxypropyl ester stems from its ability to disrupt bacterial and fungal cell membranes through multiple molecular interaction mechanisms [4] [14]. Complete growth inhibition has been demonstrated against Bacillus cereus, Bacillus subtilis, Micrococcus luteus, Enterococcus faecalis, and Staphylococcus aureus at concentrations ranging from 250 to 1,500 milligrams per liter [4].
The primary mode of membrane disruption involves the insertion of the amphiphilic molecule into the lipid bilayer, where it disrupts the ordered packing of phospholipids [14] [15]. The undecanoic acid chain provides the hydrophobic driving force for membrane insertion, while the glycerol backbone with its hydroxyl groups creates polar interactions at the membrane-water interface [16] [17]. This dual functionality enables the compound to span the membrane interface and create local disturbances in membrane integrity [18] [15].
Molecular dynamics simulations of similar monoacylglycerol systems reveal that these compounds can facilitate ion transport across membranes through flip-flop mechanisms [15] [19]. The time constant for ionized fatty acid molecules crossing membrane barriers is significantly faster than that observed in pure phospholipid systems, suggesting that the ester facilitates transmembrane permeation events [15]. The 1,2-diol group arrangement is crucial for this transport function, as diacylglycerol and triacylglycerol analogs do not exhibit similar anion transport capabilities [19].
Table 3: Antimicrobial Activity Comparison
Compound | Target Organisms | Concentration Range (mg/L) | Activity Level | Reference |
---|---|---|---|---|
Undecanoic acid, 2,3-dihydroxypropyl ester | B. cereus, B. subtilis, M. luteus, E. faecalis, S. aureus | 250-1,500 | Complete inhibition | [4] |
Undecanoic acid (parent) | Aedes aegypti (MED: 3.125 μg/cm²) | N/A | High | [20] [21] |
Butyl undecanoate | Aedes aegypti (MED: 12.5 μg/cm²) | N/A | High | [20] [21] |
Methyl undecanoate | Aedes aegypti (MED: 25 μg/cm²) | N/A | Moderate | [20] [21] |
Medium chain fatty acid esters | E. coli, S. typhi, Enterobacter sp. | Variable | Moderate | [22] |
The membrane-associated interactions involve multiple binding modes that depend on the specific lipid composition of target organisms [23] [24]. Monoacylglycerol lipase studies demonstrate that membrane association induces conformational changes in proteins, with significant regions of enzyme structures interacting directly with phospholipid bilayers [23]. These interactions anchor the compounds in a more open conformation that facilitates access to membrane-embedded targets [23] [10].
The specificity for gram-positive bacteria over gram-negative organisms reflects differences in cell wall architecture and membrane composition [22] [14]. The thick peptidoglycan layer in gram-positive bacteria may provide additional binding sites for the polar glycerol moiety, while the outer membrane of gram-negative bacteria presents a barrier to compound penetration [14] [25]. Structure-activity relationship studies indicate that the eleven-carbon chain length provides optimal balance between hydrophobic membrane insertion and water solubility for antimicrobial efficacy [26] [27].
The hydroxyl groups present in undecanoic acid, 2,3-dihydroxypropyl ester play multifaceted roles in colloidal stabilization through hydrogen bonding networks and surface interactions [16] [28]. These polar functional groups act as both hydrogen bond donors and acceptors, enabling the formation of extensive intermolecular associations that influence colloid stability and surface activity [29] [12].
Hydrogen bonding interactions between hydroxyl groups and water molecules create hydration shells that enhance the hydrophilic character of the compound [16] [13]. Each hydroxyl group can participate in up to three hydrogen bonds simultaneously, with strengths ranging from 12 to 25 kilojoules per mole for water interactions [29] [12]. The formation of these hydrogen bond networks increases the effective size of the hydrated molecule and contributes to enhanced colloidal stability through steric stabilization mechanisms [30] [31].
The surface activity of glycerol esters is significantly influenced by the number and position of hydroxyl groups [28] [32]. Polyglyceryl mono-oleate systems demonstrate spontaneous emulsification properties, while short-chain polyglycerol esters exhibit excellent foaming ability but relatively low foam stability [28]. The optimal balance between hydrophilic and lipophilic segments, expressed through the hydrophile-lipophile balance value, is fine-tuned by hydroxyl group interactions [33] [34].
Table 4: Hydroxyl Group Interactions in Membrane Systems
Interaction Type | Strength (kJ/mol) | Role in Membrane Disruption | Effect on Colloidal Stability | Reference |
---|---|---|---|---|
Hydrogen bonding with water | 12-25 | Facilitates water penetration | Increases hydrophilicity | [16] [29] [12] |
Hydrogen bonding with lipids | 8-20 | Disrupts lipid packing | Promotes emulsification | [16] [17] |
Electrostatic interactions | 5-15 | Alters membrane potential | Stabilizes dispersions | [35] [30] |
Hydrophobic interactions | 2-8 | Enhances membrane insertion | Balances hydrophile-lipophile balance value | [33] [28] |
Van der Waals forces | 1-5 | Contributes to binding affinity | Fine-tunes surface properties | [30] [31] |
Molecular dynamics studies of hydroxylated surfaces reveal that water molecules in the adsorption layer form stable hydrogen bond networks with surface hydroxyl groups [13]. The number of hydrogen bonds increases with hydroxyl density up to a saturation point, beyond which steric effects limit further interactions [13]. This saturation behavior explains the plateau in surface activity observed at high concentrations of polyhydroxylated surfactants [28] [32].
The colloidal stabilization mechanism operates through both electrostatic and steric contributions [30] [31]. Electrostatic stabilization results from the formation of electrical double layers around particles, where hydroxyl groups contribute to surface charge density through ionization and hydrogen bonding with ionic species [35] [30]. Steric stabilization arises from the unfavorable mixing of adsorbed hydroxyl-containing layers when particles approach each other, creating an entropic barrier to aggregation [30] [31].